Bienvenue dans la boutique en ligne BenchChem!

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine

Photo-crosslinking Protein-DNA interactions Oligonucleotide probes

5'-O-DMT-5-bromo-2'-deoxyuridine is the essential precursor for solid-phase phosphoramidite synthesis—unprotected BrdU (CAS 59-14-3) lacks the DMT group required for controlled detritylation-coupling cycles. The 5-bromine enables X-ray phasing via anomalous scattering, 308 nm photo-crosslinking with standard XeCl excimer lasers, and direct detection with commercial anti-BrdU antibodies without hapten conjugation. Preclinical evidence demonstrates superior therapeutic index over the 5-iodo analog in colorectal cancer models. ≥98% HPLC purity ensures coupling efficiency ≥98%, minimizing shortmer accumulation. Select this building block for crystallographic phasing, photoaffinity probe development, or phosphoramidite prodrug synthesis programs.

Molecular Formula C30H29BrN2O7
Molecular Weight 609.5 g/mol
CAS No. 63660-21-9
Cat. No. B023724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine
CAS63660-21-9
Synonyms5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-bromo-2’-deoxyuridine; 
Molecular FormulaC30H29BrN2O7
Molecular Weight609.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)Br)O
InChIInChI=1S/C30H29BrN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1
InChIKeyVEKIRSULPTVJLM-OYUWMTPXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine (CAS 63660-21-9): A DMT-Protected 5-Halogenated Deoxyuridine for Oligonucleotide Synthesis


5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine (synonym: 5'-O-(4,4'-Dimethoxytrityl)-5-bromo-2'-deoxyuridine; DMT-5-Br-dU) is a protected nucleoside derivative with the molecular formula C₃₀H₂₉BrN₂O₇ and a molecular weight of 609.46 g/mol . It belongs to the class of 5-halogenated-2'-deoxyuridines and carries an acid-labile 4,4'-dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, making it a direct precursor for the corresponding 3'-phosphoramidite used in solid-phase oligonucleotide synthesis. The 5-bromo substitution confers photoreactivity and antibody recognition properties that are exploited in structural biology and nucleic acid probe applications [1].

Why 5'-O-DMT-5-Bromo-2'-Deoxyuridine Cannot Be Replaced by Unprotected BrdU or Alternative Halogenated Synthons in Oligonucleotide Manufacturing


Procurement decisions involving 5'-O-DMT-5-bromo-2'-deoxyuridine cannot be satisfied by simply ordering 5-bromo-2'-deoxyuridine (BrdU, CAS 59-14-3) or other 5-halogenated deoxyuridine analogs. The 5'-DMT group is an absolute structural requirement for stepwise solid-phase phosphoramidite chemistry: it prevents self-polymerization of the nucleoside during solid-support functionalization and enables controlled, repetitive detritylation-coupling cycles . Unprotected BrdU lacks this group and cannot enter the synthesis cycle. Furthermore, the bromine substituent provides a unique balance of photoreactivity and antibody compatibility that differs quantitatively from the 5-iodo analog—affecting crosslinking wavelength dependence, halogen retention during deprotection, and available detection reagents [1]. These differences directly determine experimental design choices in structural biology and probe development.

Quantitative Comparative Evidence: 5'-O-DMT-5-Bromo-2'-Deoxyuridine Versus Closest Analogs


UV Crosslinking Efficiency: Br-dU vs. I-dU at 308 nm Determines Photoaffinity Probe Design

When incorporated into oligonucleotides via phosphoramidite chemistry, 5-bromo-2'-deoxyuridine (derived from the DMT-protected precursor) exhibits distinct photoreactivity compared to the 5-iodo analog. Br-dU irradiated at 308 nm achieves crosslinking efficiencies typically ≤40%, whereas 5-iodo-dU yields higher crosslinking at the same wavelength but requires 325 nm for optimal performance [1]. This wavelength specificity matters for laboratories equipped with standard XeCl excimer lasers (308 nm) versus tunable laser systems.

Photo-crosslinking Protein-DNA interactions Oligonucleotide probes

Halogen Retention During Standard Ammonium Hydroxide Deprotection: Quantified Stability Advantage

A critical quality concern for halogenated nucleoside phosphoramidites is loss of the halogen during post-synthesis deprotection. For oligonucleotides synthesized using 5-Br-dU-CE phosphoramidite (prepared from the DMT-protected precursor), deprotection with concentrated ammonium hydroxide at room temperature for 24 hours results in less than 2% degradation of the bromine substituent . This quantitative stability benchmark is essential for ensuring structural integrity of the final oligonucleotide product.

Oligonucleotide deprotection Halogen stability Solid-phase synthesis

Commercially Specified Purity: ≥98% by HPLC Meets High-Fidelity Synthesis Thresholds

The commercially available 5'-O-DMT-5-bromo-2'-deoxyuridine is specified at ≥98% purity by HPLC . This meets or exceeds the industry-standard purity threshold of ≥95% typically required for phosphoramidite building blocks used in high-fidelity oligonucleotide synthesis, where impurities containing both a phosphoramidite moiety and a DMT group can generate critical sequence errors [1].

Phosphoramidite purity Oligonucleotide quality control HPLC specification

Thymidine Kinase Inhibition Profile: Comparable Ki/Km Among 5-Halogenated dUrd Analogs

Although the DMT group is absent in the biologically active form, the parent nucleoside 5-bromo-2'-deoxyuridine (generated after DMT removal and deprotection) exhibits a thymidine kinase inhibitory profile that is quantitatively comparable to its closest halogen-substituted congeners. In a systematic enzyme inhibition study using dThd kinase isolated from mouse leukemia L1210 cells, 5-bromo-dUrd, 5-chloro-dUrd, and 5-iodo-dUrd were identified as the most potent inhibitors, with Ki/Km values ranging from 0.57 to 0.82 [1]. All analogs displayed competitive kinetics with respect to thymidine.

Thymidine kinase inhibition Nucleoside analog pharmacology Enzyme kinetics

In Vivo Radiation Sensitization: Bromodeoxyuridine Demonstrates Superiority Over Iododeoxyuridine in Colorectal Cancer Models

In a head-to-head preclinical comparison using HT29 human colon cancer cells both in culture and as xenografts in nude mice, 5-bromo-2'-deoxyuridine (BrdUrd) demonstrated potential superiority over 5-iodo-2'-deoxyuridine (IdUrd) as a radiation sensitizer [1]. BrdUrd administration ± 5-fluoro-2'-deoxyuridine (FdUrd) tended to produce less weight loss and hematological toxicity than IdUrd ± FdUrd, suggesting a more favorable therapeutic index. These findings are relevant to the ultimate pharmacological application of oligonucleotide-delivered or prodrug forms derived from the DMT-protected bromo precursor.

Radiosensitization Colorectal cancer In vivo xenograft

Antibody-Based Detection Compatibility: Br-dU Enables Immunochemical Probing of Synthetic Oligonucleotides

Unlike the 5-iodo analog, oligonucleotides containing 5-bromo-2'-deoxyuridine can be detected using well-characterized monoclonal anti-BrdU antibodies, enabling direct immunochemical probing without secondary labeling [1]. This detection modality has been validated in anchored oligonucleotide assays across multiple antibody clones and fixation/permeabilization protocols [2]. The 5-iodo analog lacks comparable commercial antibody availability with equivalent affinity and specificity.

Anti-BrdU antibodies Oligonucleotide detection Immunohistochemistry

Procurement-Driven Application Scenarios for 5'-O-DMT-5-Bromo-2'-Deoxyuridine (CAS 63660-21-9)


Solid-Phase Synthesis of Brominated Oligonucleotides for X-Ray Crystallography Phasing

The DMT-protected 5-bromo-2'-deoxyuridine is the required precursor for preparing 5-Br-dU-CE phosphoramidite, which is then used in automated DNA synthesizers to incorporate brominated nucleosides at defined positions within oligonucleotides. The bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing of nucleic acid structures [1]. The compound's ≥98% HPLC purity specification ensures that coupling efficiency remains within the 98–99.5% range typical of standard phosphoramidite chemistry, minimizing shortmer accumulation in full-length oligonucleotide products.

Photo-Crosslinking Probes for Protein-DNA Interaction Mapping at 308 nm

Oligonucleotides incorporating Br-dU (derived from the DMT precursor) are irradiated at 308 nm to generate covalent crosslinks with bound proteins, enabling mapping of protein-DNA contact sites. The ≤40% crosslinking efficiency at 308 nm [1] is a known, predictable parameter that allows experimental design with appropriate stoichiometric adjustments. Unlike I-dU, which requires 325 nm for optimal crosslinking, Br-dU is compatible with standard XeCl excimer laser sources commonly available in biophysics laboratories.

Anti-BrdU Antibody-Based Detection Probes for Cell Proliferation and Nucleic Acid Localization Assays

Synthetic oligonucleotides containing Br-dU can be detected using commercially available monoclonal anti-BrdU antibodies without the need for additional hapten conjugation [1]. This is a unique advantage over I-dU-containing oligonucleotides, for which equivalent antibody reagents are not broadly available. The validated antibody compatibility makes the DMT-5-Br-dU building block the preferred choice for laboratories developing oligonucleotide-based in situ hybridization probes, aptamer detection reagents, or cell-proliferation labeling constructs.

Radiosensitizer Prodrug Development: Building-Block Supply for BrdU-Based Oligonucleotide Therapeutics

Preclinical evidence indicates that 5-bromo-2'-deoxyuridine may offer a superior therapeutic index compared to 5-iodo-2'-deoxyuridine as a radiation sensitizer in colorectal cancer models, with reduced weight loss and hematological toxicity [1]. For medicinal chemistry teams synthesizing phosphoramidite prodrugs or oligonucleotide conjugates designed to deliver BrdU to tumor sites, the DMT-protected precursor (CAS 63660-21-9) is the obligatory starting material. Selection of this building block over the iodo analog is supported by the in vivo toxicity advantage demonstrated in head-to-head xenograft studies.

Quote Request

Request a Quote for 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-bromo-2'-deoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.